Acide 3-(diméthylamino)isonicotinique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

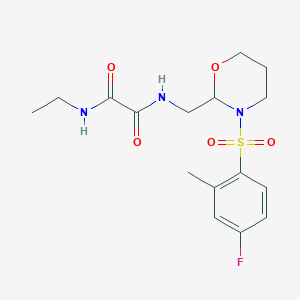

3-(Dimethylamino)isonicotinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is a derivative of isonicotinic acid, where the hydrogen atom at the 3-position of the pyridine ring is replaced by a dimethylamino group

Applications De Recherche Scientifique

3-(Dimethylamino)isonicotinic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.

Medicine: It serves as a precursor for the development of novel therapeutic agents targeting various diseases.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

Target of Action

It is structurally similar to isoniazid , a well-known antibiotic used to treat mycobacterial infections . Isoniazid is known to be active against organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii .

Mode of Action

Isoniazid, a structurally related compound, is a prodrug that must be activated by bacterial catalase . Once activated, isoniazid inhibits the synthesis of mycolic acids, an essential component of the bacterial cell wall . At therapeutic levels, isoniazid is bactericidal against actively growing intracellular and extracellular Mycobacterium tuberculosis organisms .

Biochemical Pathways

Isoniazid, a structurally related compound, is known to inhibit the synthesis of mycolic acids, an essential component of the bacterial cell wall . This inhibition disrupts the cell wall synthesis pathway, leading to the death of the bacteria .

Pharmacokinetics

The pharmacokinetics of isoniazid, a structurally related compound, have been studied extensively . Isoniazid and its metabolites, acetylisoniazid, isonicotinic acid, and isonicotinuric acid, were investigated in humans by administering each compound intravenously to a rapid and slow isoniazid acetylator . Isoniazid was measured in blood, and the metabolites were determined in urine .

Result of Action

Isoniazid, a structurally related compound, is known to be bactericidal against actively growing intracellular and extracellular mycobacterium tuberculosis organisms . This suggests that 3-(Dimethylamino)isonicotinic acid may have similar bactericidal effects.

Analyse Biochimique

Biochemical Properties

It is known that isonicotinic acid derivatives interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

It is known that isonicotinic acid derivatives can have significant effects on cell function . These effects can include impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that isonicotinic acid derivatives can interact with biomolecules at the molecular level, potentially leading to changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that isonicotinic acid derivatives can have long-term effects on cellular function . These effects can include changes in the product’s stability and degradation over time .

Dosage Effects in Animal Models

It is known that isonicotinic acid derivatives can have significant effects at high doses . These effects can include toxic or adverse effects .

Metabolic Pathways

It is known that isonicotinic acid derivatives can interact with various enzymes and cofactors . These interactions can potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is known that isonicotinic acid derivatives can interact with various transporters and binding proteins . These interactions can potentially affect the compound’s localization or accumulation .

Subcellular Localization

It is known that isonicotinic acid derivatives can be directed to specific compartments or organelles . This localization can potentially affect the compound’s activity or function .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)isonicotinic acid can be achieved through several methods. One common approach involves the alkylation of isonicotinic acid with dimethylamine. This reaction typically requires an acid catalyst and can be carried out using methanol or dimethyl ether as the methylating agent . Another method involves the reaction of isonicotinic acid with dimethylamine in the presence of a suitable solvent and catalyst under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of 3-(Dimethylamino)isonicotinic acid often involves large-scale alkylation processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced separation techniques to isolate the desired product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Dimethylamino)isonicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions include N-oxides, alcohols, aldehydes, and various substituted derivatives. These products can be further utilized in different applications, including pharmaceuticals and materials science.

Comparaison Avec Des Composés Similaires

Similar Compounds

Isonicotinic acid: A precursor to 3-(Dimethylamino)isonicotinic acid, differing by the absence of the dimethylamino group.

Nicotinic acid: An isomer with the carboxyl group at the 3-position instead of the 4-position.

Picolinic acid: Another isomer with the carboxyl group at the 2-position.

Uniqueness

3-(Dimethylamino)isonicotinic acid is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties.

Propriétés

IUPAC Name |

3-(dimethylamino)pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-10(2)7-5-9-4-3-6(7)8(11)12/h3-5H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMWNMSGVYCWLBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CN=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(dodecylsulfanyl)-6,7-dimethoxy-3-{[3-(trifluoromethyl)phenyl]methyl}-3,4-dihydroquinazolin-4-imine](/img/structure/B2428492.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)tetrahydrofuran-2-carboxamide](/img/structure/B2428493.png)

![2-tert-butyl3-methyl8-imino-8-oxo-8lambda6-thia-2-azaspiro[4.5]decane-2,3-dicarboxylate](/img/structure/B2428495.png)

![3-[3-(1-Piperidinyl)propoxy]benzaldehyde hydrochloride](/img/new.no-structure.jpg)

![(2Z)-N-(2,4-dimethylphenyl)-2-[(2-fluoro-5-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2428502.png)

![3-{7-chloro-2-methyl-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide](/img/structure/B2428506.png)

![1-{3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-yl}ethan-1-amine hydrochloride](/img/structure/B2428509.png)